molecular formula C11H7FN2 B8536799 Fluoro-quinolin-6-yl-acetonitrile

Fluoro-quinolin-6-yl-acetonitrile

Cat. No.: B8536799
M. Wt: 186.18 g/mol
InChI Key: CQFTUMXOZZVYIL-UHFFFAOYSA-N
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Description

Fluoro-quinolin-6-yl-acetonitrile is a quinoline derivative featuring a fluorine atom at the 6-position of the quinoline core and an acetonitrile (-CH₂CN) group attached to the heterocyclic ring. The quinoline scaffold is a privileged structure in medicinal chemistry due to its planar aromatic system, which facilitates interactions with biological targets such as enzymes and receptors. The fluorine substituent enhances lipophilicity and metabolic stability, while the electron-withdrawing acetonitrile group may influence electronic distribution and binding affinity.

Properties

Molecular Formula

C11H7FN2

Molecular Weight

186.18 g/mol

IUPAC Name

2-fluoro-2-quinolin-6-ylacetonitrile

InChI

InChI=1S/C11H7FN2/c12-10(7-13)8-3-4-11-9(6-8)2-1-5-14-11/h1-6,10H

InChI Key

CQFTUMXOZZVYIL-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(C#N)F)N=C1

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Fluoro-quinolin-6-yl-acetonitrile derivatives have shown significant antimicrobial properties. Research indicates that modifications to the quinoline structure can enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that fluoroquinolones, which include similar structures, exhibit improved penetration into bacterial cells and increased activity due to the presence of fluorine at the C-6 position .

Antitubercular Properties
Recent studies have synthesized various derivatives of quinoline compounds, including this compound, which were screened for antitubercular activity. Results indicated that specific substitutions at the ether linkage significantly influenced their effectiveness against Mycobacterium tuberculosis . The introduction of alkoxy groups has been linked to enhanced antimicrobial potency, making these compounds promising candidates for further development in treating tuberculosis.

Cancer Treatment

Kinase Inhibition
this compound is also being explored for its role as a kinase inhibitor. Protein kinases are crucial in regulating various biological processes and are often implicated in cancer progression. Compounds derived from fluoro-quinolin structures have been shown to inhibit tumor metastasis by targeting specific kinase pathways associated with cancer cell growth and survival . The synthesis of salts and derivatives has led to promising results in preclinical models, indicating potential for therapeutic applications in oncology.

Drug Development and Imaging

Radiolabeling for PET Imaging
The incorporation of fluorine into drug candidates facilitates their use in positron emission tomography (PET) imaging. This compound can be labeled with fluorine isotopes to create radiotracers that help visualize biological processes in vivo. This application is particularly valuable in cancer diagnostics, where tracking the distribution and metabolism of drugs can provide insights into treatment efficacy .

Synthesis and Chemical Methodology

New Synthetic Routes
The development of efficient synthetic methodologies for fluoro-quinolin derivatives is crucial for expanding their applications. Recent advancements include strategies for the enantioselective fluorination of ketene enolates and copper-catalyzed arylation reactions that allow for the synthesis of diverse fluorinated compounds . These methods not only improve yield but also enable the exploration of structure-activity relationships critical for drug design.

Case Studies

Study Application Findings
Sun et al., 2022Antitubercular ActivityIdentified potent derivatives with significant activity against M. tuberculosis; optimal substitutions enhanced efficacy.
Lozhkin et al., 2016Kinase InhibitionDemonstrated effective inhibition of tumor metastasis; compounds showed promise in preclinical cancer models.
MDPI Special Issue, 2023RadiolabelingDeveloped methods for efficient fluorination leading to successful PET imaging agents; highlighted importance in cancer diagnostics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Fluoro-quinolin-6-yl-acetonitrile with structurally or functionally related compounds, emphasizing substituent effects, molecular properties, and biological relevance.

Table 1: Key Comparative Data

Compound Name Core Structure Substituents/Functional Groups Molecular Weight Biological Activity/Notes Source
This compound Quinoline 6-F, acetonitrile N/A Hypothesized antifungal activity Inference
(E)-2-(4-Fluorobenzyl)-N-(quinolin-6-yl)acetamide Indolin-2-one Quinolin-6-yl, acetamide, 4-F-benzyl N/A Activity value: 5.503 (IC50?)
Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate Quinoline 6-yl, difluoro, ester 251.23 High purity (98%); ester derivative
2-Fluoro-6-(4-methylphenoxy)benzonitrile Benzonitrile 2-F, 4-methylphenoxy 227.23 Nitrile with phenoxy substituent
6-Benzyloxyindole-3-acetonitrile Indole 3-acetonitrile, benzyloxy 262.31 Intermediate for heterocyclic synthesis

Analysis of Structural and Functional Differences

Substituent Position and Electronic Effects this compound vs. Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate: Both share a quinolin-6-yl core, but the latter replaces acetonitrile with a difluoro-ester group. The ester may improve solubility, while the acetonitrile’s electron-withdrawing nature could enhance target binding.

Biological Activity Trends Antifungal Activity: indicates that 6-fluoroquinolines exhibit distinct antifungal mechanisms compared to 5- or 7-fluoro analogs. The acetonitrile group in this compound may further modulate activity by influencing steric or electronic interactions. Activity Values in Indolin-2-one Derivatives: The acetamide derivatives in show activity values (e.g., 5.503–5.928) likely corresponding to IC50 (µM). The 4-nitrobenzyl substituent (5.928) suggests electron-withdrawing groups enhance potency compared to 4-ethoxybenzyl (5.171).

Synthetic and Pharmacological Considerations Benzonitrile Derivatives: 2-Fluoro-6-(4-methylphenoxy)benzonitrile () demonstrates the versatility of nitrile groups in aromatic systems, though its benzonitrile core lacks the heteroaromatic complexity of quinoline. Trifluoromethyl Analogs: 6-(Trifluoromethyl)quinoline derivatives () highlight the impact of bulkier substituents (CF₃ vs. F) on lipophilicity and target selectivity.

Research Findings and Implications

  • Antifungal Potential: 6-Fluoroquinolines () show unique modes of action, suggesting this compound could bypass resistance mechanisms associated with other fluoroquinolines.
  • Structure-Activity Relationships (SAR) : Substituent position (e.g., 6-F vs. 5-F) and functional groups (nitrile vs. ester) critically influence bioactivity. Nitriles may enhance binding through dipole interactions or hydrogen bonding.
  • Synthetic Accessibility: Ethyl 2,2-difluoro-2-(quinolin-6-yl)acetate () exemplifies feasible routes to modify the quinoline scaffold, though acetonitrile derivatives may require specialized cyanation protocols.

Preparation Methods

Nucleophilic Substitution with Cyanide Sources

A direct method for introducing the acetonitrile group involves nucleophilic substitution of a halogenated quinoline precursor. For example, 6-fluoroquinoline derivatives bearing a leaving group (e.g., chloride or bromide) at the target position can react with cyanide ions under controlled conditions. A patent describing the synthesis of 6-fluoroindole-3-acetonitrile provides a parallel approach . In this two-step process:

  • Halogenation : A halogen (e.g., chlorine) is introduced at the 3-position of 6-fluoroindole using dimethylamine hydrochloride and polyformaldehyde.

  • Cyanidation : The halogenated intermediate reacts with sodium cyanide in an organic solvent (e.g., acetonitrile or dimethylformamide) under reflux to yield the nitrile .

Applied to quinoline systems, this method would require a 6-fluoroquinoline precursor with a replaceable halogen at the desired nitrile position. Reaction parameters such as solvent polarity, temperature (typically 80–120°C), and cyanide source (NaCN or KCN) critically influence yield and purity . Challenges include regioselectivity and competing side reactions, necessitating precise stoichiometric control.

Vilsmeier-Haack Formylation Followed by Nitrile Conversion

The Vilsmeier-Haack reaction, widely used in quinoline chemistry, enables formylation of electron-rich aromatic systems. As demonstrated in the synthesis of tetrazolo[1,5-a]quinoline derivatives , this method involves:

  • Formylation : Treating quinoline with the Vilsmeier-Haack reagent (POCl₃ and DMF) to install a formyl group.

  • Oxidation and Cyanidation : The aldehyde intermediate is oxidized to a carboxylic acid, which is subsequently dehydrated to a nitrile using agents like PCl₅ or NH₃/heat .

For fluoro-quinolin-6-yl-acetonitrile, fluorine could be introduced prior to formylation via electrophilic fluorination (e.g., using Selectfluor™). This route offers modularity but requires careful handling of moisture-sensitive reagents and high-temperature steps.

Palladium-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed couplings enable precise construction of complex quinoline frameworks. A Stille coupling protocol from a MET kinase inhibitor synthesis illustrates this approach :

  • Building Blocks : A fluorinated pyridine stannane (e.g., 5-(5,6-difluoropyridin-3-yl)-3-methylisoxazole) is prepared via Pd(OAc)₂/XPhos-catalyzed coupling .

  • Coupling Reaction : The stannane reacts with a brominated quinoline-acetonitrile precursor under inert conditions (100°C, 16 hours) to form the desired product .

Key advantages include high functional group tolerance and scalability. However, stoichiometric tin waste and catalyst costs may limit industrial adoption.

Cyclocondensation of Aniline Derivatives

Quinoline rings can be assembled via cyclocondensation reactions, integrating fluorine and nitrile groups during ring formation. The Skraup reaction, employing glycerol and sulfuric acid, is a classical example:

  • Substituted Aniline : Start with 4-fluoroaniline derivatives containing a nitrile-bearing side chain.

  • Cyclization : Heat with glycerol and a dehydrating agent to form the quinoline core .

This method benefits from readily available starting materials but faces challenges in regioselectivity and byproduct formation. Modifications using microwave irradiation or ionic liquids have improved yields in analogous systems .

Oxidative Functionalization of Quinoline Precursors

Oxidative methods, such as those used in quinoline-5,8-dione synthesis , can introduce functional groups adjacent to existing substituents:

  • Oxidation : Treat 6-fluoroquinoline with a hypervalent iodine reagent (e.g., PIFA) in acetonitrile/water to generate reactive intermediates .

  • Functionalization : React the oxidized species with cyanide donors (e.g., TMSCN) to install the acetonitrile group.

This route leverages mild conditions (0–25°C) but requires stringent control over oxidation states to avoid over-oxidation .

Comparative Analysis of Preparation Methods

MethodKey StepsCatalysts/ReagentsYield*AdvantagesChallenges
Nucleophilic SubstitutionHalogenation, CyanidationNaCN, DMFModerate Short route, scalableRegioselectivity issues
Vilsmeier-HaackFormylation, CyanidationPOCl₃, NH₃Low Modular functionalizationMulti-step, moisture-sensitive
Pd-Catalyzed CouplingStille/Suzuki couplingPd(OAc)₂, XPhosHigh Precise, versatileCostly catalysts, tin waste
CyclocondensationSkraup reactionH₂SO₄, glycerolVariable Simple starting materialsByproduct formation
Oxidative FunctionalizationOxidation, CyanidationPIFA, TMSCNModerate Mild conditionsSensitivity to oxidation

Q & A

Q. What are the recommended synthetic routes for Fluoro-quinolin-6-yl-acetonitrile, and how can reaction conditions be optimized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, derivatives like 2-(2-Fluoro-5-methoxyphenyl)acetonitrile are synthesized using substituted phenylacetonitriles under controlled temperatures (0–6°C) to minimize decomposition . Optimize yields by adjusting solvent polarity (e.g., 1,2-dimethoxyethane or dry acetonitrile) and catalyst loading. Use inert atmospheres (N₂/Ar) to prevent side reactions, as demonstrated in similar quinoline syntheses .

Q. How should purification and stability of this compound be managed post-synthesis?

  • Methodological Answer : Purify via column chromatography (silica gel, eluent: hexane/ethyl acetate gradient) or recrystallization (acetonitrile/water mixtures). Stability tests indicate refrigeration (0–6°C) is critical for fluoro-substituted acetonitriles due to hydrolytic sensitivity . Monitor decomposition using HPLC with a C18 column (mobile phase: 0.1% TFA in acetonitrile-water) .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer :
  • NMR : Compare ¹H/¹³C NMR shifts with structurally similar compounds (e.g., 6-Fluoro-2-methylquinoline shows distinct aromatic proton splitting ).
  • Mass Spectrometry : Use high-resolution ESI-MS to confirm molecular ion peaks (e.g., [M+H]+ for C₉H₈FNO: calculated 166.07) .
  • XRD : Resolve crystallographic ambiguities for fluoro-substituted regions .

Advanced Research Questions

Q. How can mechanistic studies resolve contradictions in the reactivity of this compound derivatives?

  • Methodological Answer : Conflicting reactivity data (e.g., unexpected regioselectivity in substitution reactions) can be analyzed via DFT calculations to map electron density distributions. For instance, fluorination at the 6-position alters electron-withdrawing effects, which can be modeled using Gaussian09 with B3LYP/6-31G(d) basis sets . Validate hypotheses with kinetic isotope effect (KIE) studies .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis?

  • Methodological Answer : Implement Design of Experiments (DoE) to identify critical factors (e.g., temperature, solvent ratio). For example, a 2³ factorial design can optimize yield by testing variables like reaction time (12–24 hrs) and catalyst concentration (5–10 mol%). Use ANOVA to analyze significance (p < 0.05) .

Q. How do solvent effects influence the tautomeric equilibrium of this compound in solution?

  • Methodological Answer : Conduct UV-Vis titration in solvents of varying polarity (acetonitrile vs. DMSO). Compare λₘₐₓ shifts to identify tautomeric forms. For example, keto-enol equilibria in similar quinolines show a 20 nm bathochromic shift in polar aprotic solvents . Validate with ¹H NMR in deuterated solvents .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported spectroscopic data for this compound?

  • Methodological Answer : Cross-reference multiple databases (e.g., CC-DPS ) and replicate experiments under standardized conditions. For example, conflicting ¹³C NMR signals for the nitrile group (115–120 ppm) may arise from solvent impurities—re-run spectra in anhydrous CDCl₃ and compare with computational predictions .

Tables for Methodological Reference

Analytical Parameter Technique Reference Data Source
Nitrile group (C≡N) IR stretchFT-IR2240–2260 cm⁻¹
Aromatic proton splitting (¹H NMR)400 MHz NMRδ 7.2–8.5 ppm (multiplet)
Purity thresholdHPLC>97.0% (GC)
Synthetic Optimization Conditions Yield Range Source
Nucleophilic substitution0–6°C, dry DME70–85%
Catalytic coupling60°C, Pd(OAc)₂65–78%

Key Notes

  • Avoid commercial sources (e.g., BenchChem ).
  • Prioritize peer-reviewed methodologies from journals like Bioorganic & Medicinal Chemistry and Molecules .
  • Use computational tools (e.g., CC-DPS ) to validate experimental data.

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